molecular formula C10H9NO4 B12922021 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one

2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one

Katalognummer: B12922021
Molekulargewicht: 207.18 g/mol
InChI-Schlüssel: KBCSIZUHJDIMDX-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one is a heterocyclic compound that contains both furan and isoxazolidinone moieties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one typically involves the reaction of furan derivatives with isoxazolidinone precursors. One common method is the Van Leusen reaction, which involves the reaction of furan derivatives with tosylmethyl isocyanide (TOSMIC) under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH).

Industrial Production Methods

The scalability of the Van Leusen reaction and other related methods makes it feasible for industrial production .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, leading to its biological effects. The isoxazolidinone moiety can also participate in hydrogen bonding and other interactions, contributing to its overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the furan and isoxazolidinone rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its analogs .

Eigenschaften

Molekularformel

C10H9NO4

Molekulargewicht

207.18 g/mol

IUPAC-Name

2-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,2-oxazolidin-3-one

InChI

InChI=1S/C10H9NO4/c12-9(11-10(13)5-7-15-11)4-3-8-2-1-6-14-8/h1-4,6H,5,7H2/b4-3+

InChI-Schlüssel

KBCSIZUHJDIMDX-ONEGZZNKSA-N

Isomerische SMILES

C1CON(C1=O)C(=O)/C=C/C2=CC=CO2

Kanonische SMILES

C1CON(C1=O)C(=O)C=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.